2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with an ethoxyphenyl group and a carbonyl chloride functional group, making it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethoxybenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Carbonyl Chloride Group: The final step involves the conversion of the quinoline derivative to the carbonyl chloride form using reagents like thionyl chloride or oxalyl chloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.
Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, alcohols, and thiols are used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Synthesis: It is a valuable building block for the synthesis of complex organic molecules in research laboratories.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application:
Enzyme Inhibition: It can inhibit enzymes by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis.
Receptor Antagonism: It can act as a receptor antagonist by binding to receptors and blocking the binding of endogenous ligands, thus modulating signal transduction pathways.
Electronic Properties: In material science, its electronic properties are utilized in the design of organic semiconductors and LEDs, where it contributes to charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-Ethoxyphenyl)-6-chloroquinoline-4-carbonyl chloride: Similar structure but with a chloro group instead of a methyl group.
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is unique due to the presence of both the ethoxyphenyl and carbonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-23-18-7-5-4-6-13(18)17-11-15(19(20)22)14-10-12(2)8-9-16(14)21-17/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQCIMZUPGYQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236494 | |
Record name | 2-(2-Ethoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-85-9 | |
Record name | 2-(2-Ethoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Ethoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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